molecular formula C15H22O B13754936 1,1,3,3,4,6-Hexamethylindan-5-ol CAS No. 57244-53-8

1,1,3,3,4,6-Hexamethylindan-5-ol

Cat. No.: B13754936
CAS No.: 57244-53-8
M. Wt: 218.33 g/mol
InChI Key: JNNVYXVBGLWKKN-UHFFFAOYSA-N
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Description

1,1,3,3,4,6-Hexamethylindan-5-ol is a chemical compound with the molecular formula C15H22O. It is known for its unique structure, which includes multiple methyl groups attached to an indan backbone. This compound is often used in various industrial applications due to its distinctive properties.

Preparation Methods

The synthesis of 1,1,3,3,4,6-Hexamethylindan-5-ol typically involves several steps. One common method includes the alkylation of indan derivatives followed by oxidation to introduce the hydroxyl group at the 5-position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,1,3,3,4,6-Hexamethylindan-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3,4,6-Hexamethylindan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of fragrances and other consumer products due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of 1,1,3,3,4,6-Hexamethylindan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their function and activity. The compound’s multiple methyl groups also contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

1,1,3,3,4,6-Hexamethylindan-5-ol can be compared with other similar compounds, such as:

    Phantolide: Known for its use in fragrances, it shares a similar indan backbone but differs in the functional groups attached.

    5-Acetyl-1,1,2,3,3,6-hexamethylindan: Another related compound with acetyl groups, used in various industrial applications.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

57244-53-8

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1,1,3,3,4,6-hexamethyl-2H-inden-5-ol

InChI

InChI=1S/C15H22O/c1-9-7-11-12(10(2)13(9)16)15(5,6)8-14(11,3)4/h7,16H,8H2,1-6H3

InChI Key

JNNVYXVBGLWKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)C(CC2(C)C)(C)C

Origin of Product

United States

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